molecular formula C18H27N3O2 B2843951 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2201316-78-9

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No. B2843951
CAS RN: 2201316-78-9
M. Wt: 317.433
InChI Key: BSBRXSULRLHCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization Reactions : The compound is involved in cyclization reactions with cyanamides, leading to the formation of various heterocyclic derivatives. This process is crucial for synthesizing diverse compounds with potential biological activities (Shikhaliev et al., 2008).

  • Microwave Irradiative Cyclocondensation : The structure of this compound allows it to participate in microwave irradiative cyclocondensation reactions. This method is efficient for synthesizing pyrimidine linked pyrazole heterocyclics, which have been evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Synthesis of Carba Analogues : The compound's framework is used in the synthesis of carba analogues of nucleosides, demonstrating its versatility in creating bioactive molecules (Hřebabecký & Holý, 1999).

Biological Applications

  • Antimicrobial Activity : Novel polyheterocyclic systems derived from the compound have shown pronounced antimicrobial properties. This finding is significant for the development of new antimicrobial agents (Sirakanyan et al., 2021).

  • Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of β-amino acids, demonstrating its importance in creating stereochemically complex molecules for pharmaceutical applications (Juaristi et al., 1992).

  • Docking Study for Antimicrobial Activity : It serves as a precursor for the synthesis of derivatives with a sulfonamide moiety, which exhibit significant antibacterial activity. This highlights its potential in drug discovery and development (Ghorab et al., 2017).

Methodological Advances

  • One-Pot Synthesis : The compound is used in a convenient one-pot synthesis method under solvent-free conditions, showcasing its utility in green chemistry and the synthesis of dihydropyrimidin-2(1H)-ones with potential biological activities (Prajapati et al., 2007).

properties

IUPAC Name

3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13-14(2)19-12-21(17(13)22)11-15-7-9-20(10-8-15)18(23)16-5-3-4-6-16/h12,15-16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBRXSULRLHCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

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